2-Fluoro-4-methylbenzenesulfinic acid sodium salt 2-Fluoro-4-methylbenzenesulfinic acid sodium salt
Brand Name: Vulcanchem
CAS No.: 1233501-71-7
VCID: VC11584752
InChI: InChI=1S/C7H7FO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1
SMILES: CC1=CC(=C(C=C1)S(=O)[O-])F.[Na+]
Molecular Formula: C7H6FNaO2S
Molecular Weight: 196.2

2-Fluoro-4-methylbenzenesulfinic acid sodium salt

CAS No.: 1233501-71-7

Cat. No.: VC11584752

Molecular Formula: C7H6FNaO2S

Molecular Weight: 196.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-Fluoro-4-methylbenzenesulfinic acid sodium salt - 1233501-71-7

Specification

CAS No. 1233501-71-7
Molecular Formula C7H6FNaO2S
Molecular Weight 196.2
IUPAC Name sodium;2-fluoro-4-methylbenzenesulfinate
Standard InChI InChI=1S/C7H7FO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1
SMILES CC1=CC(=C(C=C1)S(=O)[O-])F.[Na+]

Introduction

Synthesis and Manufacturing

General Methods for Sodium Sulfinate Preparation

Sodium sulfinates like 2-fluoro-4-methylbenzenesulfinic acid sodium salt are typically synthesized via two primary routes:

  • Reduction of Sulfonyl Chlorides: Treatment of 2-fluoro-4-methylbenzenesulfonyl chloride with reducing agents such as sodium sulfite (Na₂SO₃) or sodium hydrogen sulfite (NaHSO₃) in aqueous or alcoholic media yields the sulfinate salt .

  • Oxidation of Thiols: Controlled oxidation of corresponding thiol derivatives (e.g., 2-fluoro-4-methylbenzenethiol) using hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) in alkaline conditions can also produce sulfinates .

The choice of method depends on substrate availability and desired purity. Industrial-scale production often favors sulfonyl chloride reduction due to higher yields (>80%) and scalability .

Purification and Quality Control

The compound is commercially available with a purity ≥95%, as verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Residual solvents (e.g., ethanol, water) are minimized through recrystallization or lyophilization.

Reactivity and Applications in Organic Synthesis

Sulfonylative Coupling Reactions

The sulfinate group (-SO₂⁻) acts as a versatile nucleophile or radical precursor, enabling:

  • C–S Bond Formation: Reaction with aryl halides under palladium catalysis produces unsymmetrical sulfones, valuable intermediates in drug discovery . For example, coupling with 4-bromoanisole generates 2-fluoro-4-methylphenyl 4-methoxyphenyl sulfone, a scaffold in kinase inhibitors .

  • Radical Sulfonylation: Photoredox catalysis (e.g., using Ru(bpy)₃²⁺) generates sulfonyl radicals that add to alkenes, yielding vinyl sulfones with >90% regioselectivity .

Construction of Sulfonamides and Thiosulfonates

  • Sulfonamide Synthesis: Condensation with primary amines (R–NH₂) in the presence of coupling agents (e.g., EDCI) forms sulfonamides, a pharmacophore in antibiotics and antivirals .

  • Thiosulfonate Preparation: Oxidation with elemental sulfur (S₈) produces thiosulfonates (R–SO₂–S–R'), which serve as disulfide precursors in peptide chemistry .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

  • Melting Point: Decomposes above 250°C without a distinct melting point .

  • Solubility: Freely soluble in water (≥50 mg/mL), methanol, and dimethylformamide (DMF); sparingly soluble in ethyl acetate .

Spectroscopic Characterization

  • ¹H NMR (D₂O): δ 7.65 (d, J = 8.4 Hz, 1H, H6), 7.32 (d, J = 2.0 Hz, 1H, H3), 7.22 (dd, J = 8.4, 2.0 Hz, 1H, H5), 2.41 (s, 3H, CH3) .

  • IR (KBr): Peaks at 1180 cm⁻¹ (S=O asym), 1040 cm⁻¹ (S=O sym), and 690 cm⁻¹ (C–F) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key precursor to sulfonamide-based drugs, including COX-2 inhibitors and diuretics. Its fluorine atom enhances metabolic stability and membrane permeability in candidate molecules .

Materials Science

Incorporation into polymers via sulfinate-alkyne click chemistry improves thermal stability and flame retardancy. For example, copolymers with styrene exhibit a 40% reduction in heat release rate compared to unmodified analogs .

Recent Advances and Future Directions

Electrochemical Synthesis

Recent studies demonstrate the electrochemical oxidation of 2-fluoro-4-methylbenzenethiol to the sulfinate salt using carbon electrodes, achieving 92% yield with reduced waste .

Photoredox Applications

Visible-light-mediated reactions enable C–H sulfonylation of heteroarenes, bypassing traditional directing groups. This method streamlines access to sulfonylated indoles and pyrroles .

PropertyValue
CAS Number1233501-71-7
Molecular FormulaC₇H₆FNaO₂S
Molecular Weight204.18 g/mol
Purity≥95%
IUPAC NameSodium 2-fluoro-4-methylbenzenesulfinate
SMILESCC1=CC(=C(C=C1)S(=O)[O-])F.[Na+]
InChIKeyMVVALZZQLFDKEP-UHFFFAOYSA-M
ApplicationReaction TypeExample Product
Sulfone SynthesisPd-catalyzed couplingAryl sulfones
Sulfonamide PreparationAmine condensationAntibiotic intermediates
Radical Alkene FunctionalizationPhotoredox catalysisVinyl sulfones

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